(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is BRD4 , a protein that plays a crucial role in gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
This compound interacts with BRD4, inhibiting its activity. The compound exhibits robust inhibitory activity against BRD4 at sub-micromolar concentrations .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Pharmacokinetics
The compound’s potent inhibitory effect on brd4 suggests it has good bioavailability .
Result of Action
The result of this compound’s action is significant anti-proliferative activity against certain cancer cell lines . For instance, it has demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Biochemical Analysis
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bromodomain-containing protein 4 (BRD4), which is involved in gene regulation . The nature of these interactions includes binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with BRD4 suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells by affecting the BRD4-mediated signaling pathways . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, inhibiting its activity and leading to changes in gene expression . This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects. Additionally, it may interact with other enzymes, leading to either inhibition or activation, depending on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential metabolic side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPYDUNXLEHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.